molecular formula C11H8ClFO2 B8475461 (4-Chloro-3-fluoro-phenyl)-propynoic acid ethyl ester

(4-Chloro-3-fluoro-phenyl)-propynoic acid ethyl ester

Cat. No.: B8475461
M. Wt: 226.63 g/mol
InChI Key: FDEFODAMVJZGFF-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoro-phenyl)-propynoic acid ethyl ester is a useful research compound. Its molecular formula is C11H8ClFO2 and its molecular weight is 226.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClFO2

Molecular Weight

226.63 g/mol

IUPAC Name

ethyl 3-(4-chloro-3-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2H2,1H3

InChI Key

FDEFODAMVJZGFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4-chloro-3-fluoroiodobenzene (74.27 g, 284 mmol) and cesium carbonate (185.0 g, 568 mmol) in tetrahydrofuran (730 mL) was added under an argon atmosphere cuprous iodide (2.16 g, 11.4 mmol) and bis(triphenylphosphine)palladium (II) chloride (3.98 g, 5.7 mmol). Ethyl propiolate (57.0 g, 575 mmol) was added dropwise over a period of 20 min. The resulting dark brown suspension was stirred for 38 h at 35° C., then filtrated over Hyflo® and the residue was washed with tetrahydrofuran (285 ml). The filtrate was evaporated and purification of the residue by chromatography (SiO2, heptane: ethyl acetate=90:10) afforded the title compound (57.1 g, 89%) as a yellow liquid. MS m/e: 226.0 [M]+.
Quantity
74.27 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
730 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
2.16 g
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
3.98 g
Type
catalyst
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

Under argon atmosphere, a four neck flask was charged with 1-chloro-2-fluoro-4-iodo-benzene (50.5 g, 0.20 mol), bis(triphenylphosphine) palladium(II) chloride (2.76 g, 3.94 mmol, 2 mol %), copper(I) iodide (1.50 g, 7.80 mol, 4 mol %) and dry THF (600 ml). At r.t., cesium carbonate (128.3 g, 0.39 mol, 2 eq.) was added over 5 min. Finally, propynoic acid ethyl ester (38.6 g, 0.39 mol, 2 eq.) was added, and the reaction was stirred for 48 h at 35° C. The reaction mixture was evaporated to dryness, and the residue was taken up in toluene (50 ml) and heptane (100 ml). The resulting suspension was stirred at 40° C. for 1 h and filtered afterward over celite. The filtrate was concentrated, and the product was purified by silica gel filtration (toluene/heptane 1:2) to yield 38.8 g (87%) of the Vd as a light yellow solid.
Quantity
50.5 g
Type
reactant
Reaction Step One
Name
bis(triphenylphosphine) palladium(II) chloride
Quantity
2.76 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
128.3 g
Type
reactant
Reaction Step Two
Quantity
38.6 g
Type
reactant
Reaction Step Three

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